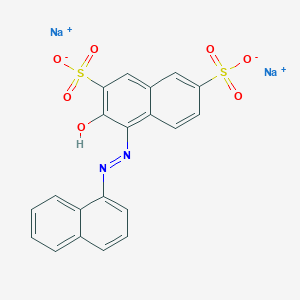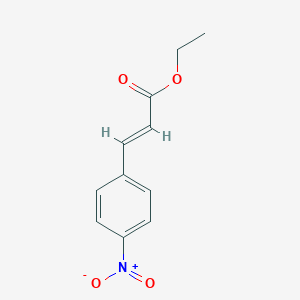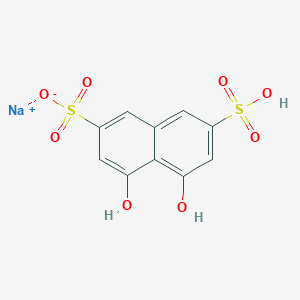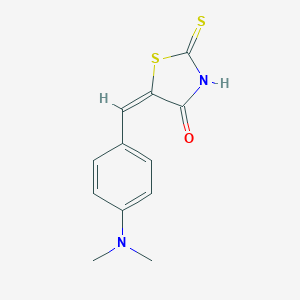
Acid Red 17
描述
Acid Red 17, also known as this compound, is a useful research compound. Its molecular formula is C20H14N2NaO7S2 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Bordeaux Red, also known as Acid Red 17, is primarily used as a redox indicator . Its primary targets are the cells in which it is used for cytoplasm staining, such as spleen, testis, and liver slice staining .
Mode of Action
As a redox indicator, Bordeaux Red interacts with its targets by binding to various components within the cell, thereby staining the cytoplasm . This allows for the visualization of these cells under a microscope, aiding in various types of biological research .
Biochemical Pathways
As a redox indicator, it is likely involved in oxidation-reduction reactions within the cell .
Pharmacokinetics
As a dye used for staining in research settings, it is typically applied directly to the cells or tissues of interest, and its bioavailability in these contexts is high .
Result of Action
The primary result of Bordeaux Red’s action is the staining of the cytoplasm of cells, which allows for better visualization under a microscope . This can aid in the identification and study of various cellular structures and processes .
Action Environment
The action of Bordeaux Red can be influenced by various environmental factors. For example, the pH of the solution it is in can affect its color and therefore its effectiveness as a stain . Additionally, its stability may be affected by factors such as temperature and light exposure .
生化分析
Biochemical Properties
Bordeaux Red plays a significant role in biochemical reactions as a redox indicator. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization of cellular components. The compound’s interaction with enzymes such as peroxidases and oxidases is crucial for its function as a redox indicator. These interactions involve the transfer of electrons, leading to changes in the compound’s color, which can be used to monitor redox reactions in biological systems .
Cellular Effects
Bordeaux Red affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s staining properties allow researchers to visualize cellular structures and study the effects of different treatments on cells. Bordeaux Red’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of Bordeaux Red involves its interaction with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting cellular processes. Bordeaux Red’s ability to act as a redox indicator is due to its capacity to undergo reversible oxidation and reduction reactions, which are essential for monitoring redox states in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bordeaux Red can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Bordeaux Red is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to Bordeaux Red can lead to changes in cellular function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of Bordeaux Red vary with different dosages in animal models. At lower doses, the compound can be used effectively as a redox indicator and cytoplasmic stain without causing significant adverse effects. At higher doses, Bordeaux Red may exhibit toxic or adverse effects, including changes in cellular function and metabolism. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
Bordeaux Red is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function as a redox indicator. The compound’s effects on metabolic flux and metabolite levels can provide insights into cellular metabolism and redox states. Bordeaux Red’s interactions with enzymes such as peroxidases and oxidases are crucial for its role in monitoring redox reactions in biological systems .
Transport and Distribution
Within cells and tissues, Bordeaux Red is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Bordeaux Red’s ability to stain cytoplasmic components is due to its efficient transport and distribution within cells, allowing researchers to visualize cellular structures and study their functions .
Subcellular Localization
Bordeaux Red’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that Bordeaux Red accumulates in the desired cellular locations, allowing researchers to study its effects on cellular structures and functions. The compound’s staining properties are a result of its precise subcellular localization, enabling detailed visualization of cellular components .
属性
CAS 编号 |
5858-33-3 |
|---|---|
分子式 |
C20H14N2NaO7S2 |
分子量 |
481.5 g/mol |
IUPAC 名称 |
disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
InChI 键 |
HLHKUXAZADZGCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
5858-33-3 |
Pictograms |
Irritant |
同义词 |
ABB compound acid Bordeaux B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bordeaux Red?
A1: Bordeaux Red has the molecular formula C20H12N2Na2O7S2 and a molecular weight of 502.4 g/mol.
Q2: What are the spectroscopic characteristics of Bordeaux Red?
A2: Bordeaux Red exhibits a maximum absorbance in the visible region at 519 nm. [] This absorbance decreases over time when the dye is subjected to degradation processes. []
Q3: How does the structure of Bordeaux Red relate to its color?
A3: Bordeaux Red is classified as a monoazo dye, meaning it contains a single azo group (-N=N-) which acts as a chromophore, responsible for its color. [] The specific shade of red is influenced by the substituents attached to the aromatic rings flanking the azo group.
Q4: How does the presence of electrolytes affect Bordeaux Red in aqueous solutions?
A4: Studies have shown that adding counter-ions like Na+ to aqueous solutions of Bordeaux Red influences its aggregation behavior. [] The observed hypochromic effect with increasing salt concentration suggests that the counter-ions disrupt water structure and reduce electrostatic repulsion between dye anions. This, in turn, promotes the aggregation of Bordeaux Red molecules. []
Q5: Does Bordeaux Red exhibit metachromasy?
A5: While some components of commercial Bordeaux Red samples have shown metachromatic responses with certain chromotropes like hexammine cobaltic chloride, the unfractionated dye itself does not typically exhibit metachromasy. []
Q6: How is Bordeaux Red typically degraded in industrial wastewater?
A6: Several methods have been explored for the degradation of Bordeaux Red in wastewater, including:
- Photocatalytic Degradation: Bordeaux Red can be degraded using photocatalysis, often employing titanium dioxide (TiO2) as a photocatalyst under UV or visible light irradiation. [, , ] This method often utilizes electron acceptors like hydrogen peroxide (H2O2) or potassium bromate (KBrO3) to enhance the degradation process. []
- Sonophotocatalytic Degradation: Combining ultrasound with photocatalysis has been shown to be effective in degrading Bordeaux Red. Using silver-impregnated zinc oxide (Ag/ZnO) as a catalyst, this method achieved high degradation rates under visible light. []
- Advanced Oxidation Processes (AOPs): AOPs like UV/H2O2 have been investigated for the removal of Bordeaux Red from wastewater. [] The efficiency of these processes depends on factors like reactor configuration, flow rate, and the presence of other contaminants. []
- Heterogeneous Fenton-like Degradation: This method utilizes iron-impregnated nanoporous clinoptilolite (Fe-NP-Clin) as a catalyst in the presence of H2O2. [] The efficiency of this process depends on factors such as pH, H2O2 dosage, catalyst loading, and dye concentration. []
Q7: How does the degradation rate of Bordeaux Red compare to other dyes in mixtures?
A7: The degradation rate of Bordeaux Red in mixtures can vary depending on the other dyes present and the degradation method used. Studies using immobilized TiO2 photocatalysis with H2O2 have shown that Bordeaux Red degrades faster than Acid Orange 52 and Acid Yellow 36 but slower than Acid Blue 45. []
Q8: How does the presence of inorganic anions affect the degradation of Bordeaux Red?
A8: The presence of certain inorganic anions can influence the degradation rate of Bordeaux Red. For instance, nitrate (NO3-) and sulfate (SO42-) ions have been shown to enhance the removal of Bordeaux Red in the presence of immobilized TiO2 nanoparticles under UV-C irradiation. [] Conversely, chloride (Cl-) ions exhibited an inhibitory effect on the degradation process. []
Q9: What analytical techniques are commonly employed to study Bordeaux Red?
A9: Various analytical techniques are used to characterize and quantify Bordeaux Red, including:
- Spectrophotometry: This technique is widely used to monitor the degradation of Bordeaux Red by measuring the decrease in absorbance at its characteristic wavelength. [, , , ]
- UV-Vis Spectroscopy: This method is employed to monitor the change in concentration of Bordeaux Red during photocatalytic degradation by measuring the absorbance of the solution at specific wavelengths. []
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is used to separate, identify, and quantify Bordeaux Red and its degradation products in complex matrices. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying volatile compounds that might be present in Bordeaux Red samples or generated during its degradation. [, , ]
Q10: What are the limitations of spectrophotometry in analyzing Bordeaux Red degradation?
A10: While spectrophotometry is a valuable tool for monitoring color removal, it cannot differentiate between adsorbed and degraded dye molecules. [] Therefore, it is essential to use complementary analytical techniques to confirm the complete mineralization of the dye during degradation studies.
Q11: What are the potential toxicological concerns associated with Bordeaux Red?
A11: Bordeaux Red has raised concerns regarding its potential toxicity. Studies have shown cytotoxic effects on Allium cepa L. root meristematic cells, indicating potential risks to plant life. [] While research on human health effects is limited, its use in food products is restricted in many countries due to potential health concerns.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















